2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

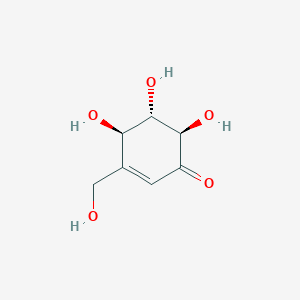

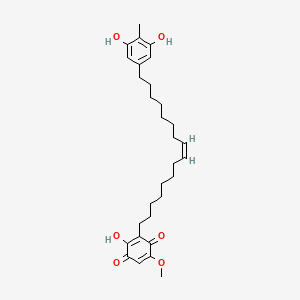

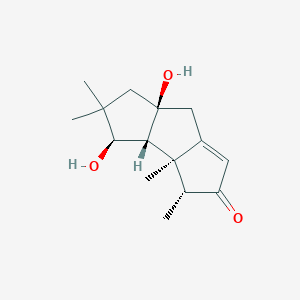

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, also known as POB, is a versatile and important compound in organic chemistry. It is a heterocyclic compound with a five-membered ring structure containing one nitrogen and one oxygen atom . The molecular formula is C14H17NO3, and it has an average mass of 247.290 Da .

Synthesis Analysis

The synthesis of oxazolines, including 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . A novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a specific catalyst .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is characterized by a five-membered ring having one nitrogen and one oxygen atom . The bond lengths to hydrogen were automatically modified to typical standard neutron values, i.e., C–H = 1.083 and N–H = 1.009 Å .Chemical Reactions Analysis

Oxazoline compounds, including 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, are known to participate in various chemical reactions . For instance, esters react with Grignard reagents to yield tertiary alcohols . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

Oxazoles, including 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester, are doubly unsaturated 5-membered rings. They were first prepared in 1947, have a boiling point of 69 °C, and are stable liquids at room temperature . The physical and chemical properties of these compounds can be influenced by various factors, including the substitution pattern in the derivatives .Mecanismo De Acción

While the specific mechanism of action for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester is not explicitly mentioned in the search results, oxazole derivatives in general have been found to exhibit a wide spectrum of biological activities . These activities are often influenced by the presence of hetero atoms or groupings, which can impart preferential specificities in their biological responses .

Direcciones Futuras

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . This suggests that the study and application of 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester and similar compounds will continue to be a significant area of research in the future .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester involves the cyclization of an amino acid derivative to form the oxazoline ring, followed by esterification to introduce the tert-butyl ester group.", "Starting Materials": [ "Phenylalanine", "Di-tert-butyl dicarbonate", "Triethylamine", "Thionyl chloride", "Methanol" ], "Reaction": [ "Phenylalanine is protected by reacting with di-tert-butyl dicarbonate and triethylamine to form the corresponding N-tert-butyl carbamate.", "The N-tert-butyl carbamate is then reacted with thionyl chloride to form the corresponding N-tert-butyl chloroformate.", "The N-tert-butyl chloroformate is then reacted with methanol to form the corresponding N-tert-butyl methyl carbamate.", "The N-tert-butyl methyl carbamate is cyclized with thionyl chloride to form the oxazoline ring.", "The resulting oxazoline is then esterified with tert-butanol and catalytic acid to form the desired compound, 2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester." ] } | |

Número CAS |

709656-07-5 |

Nombre del producto |

2-Phenyl-2-oxazoline-4-carboxylate tert-butyl ester |

Fórmula molecular |

C14H17NO3 |

Peso molecular |

247.29 g/mol |

Nombre IUPAC |

tert-butyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)11-9-17-12(15-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

Clave InChI |

NFTCCWULNGORJA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |

SMILES canónico |

CC(C)(C)OC(=O)C1COC(=N1)C2=CC=CC=C2 |

Sinónimos |

2-P-OACA-BE 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-Acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B1250253.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)